molecular formula C12H13NO3 B2911579 N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide CAS No. 2361656-48-4

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide

Cat. No. B2911579
CAS RN: 2361656-48-4
M. Wt: 219.24
InChI Key: OVHKFCZBHRRXGW-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide, also known as MDB or Methylenedioxybenzylidene, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a versatile molecule that has shown promise in a range of fields, from medicinal chemistry to materials science.

Mechanism of Action

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide is believed to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been shown to induce apoptosis in cancer cells, and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and yields high purity product. It is also stable under a range of conditions, and can be stored for extended periods of time. However, there are also limitations to its use. It can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.

Future Directions

There are several potential future directions for research on N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide. One area of interest is the development of new materials based on N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide, such as polymers and dendrimers. Another area of interest is the development of new anti-cancer and anti-inflammatory drugs based on N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide, and to determine its potential use in other areas of scientific research.

Synthesis Methods

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide can be synthesized through a simple, one-step reaction between 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde and propargylamine. The reaction can be carried out using a variety of solvents and catalysts, and yields high purity N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide has been studied for its potential use in a range of scientific research applications. It has shown promise as a building block for the synthesis of novel materials, including polymers and dendrimers. It has also been studied for its potential use in medicinal chemistry, as it has been shown to have anti-cancer and anti-inflammatory properties.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-8-9-4-3-5-10-12(9)16-7-6-15-10/h2-5H,1,6-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHKFCZBHRRXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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